molecular formula C23H19ClN2O2S B2764756 N-benzyl-6-chloro-3-tosylquinolin-4-amine CAS No. 895641-78-8

N-benzyl-6-chloro-3-tosylquinolin-4-amine

Cat. No.: B2764756
CAS No.: 895641-78-8
M. Wt: 422.93
InChI Key: GUQUEEJGOROKDT-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-3-tosylquinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzyl, chloro, and tosyl groups in the structure of this compound imparts unique chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of N-benzyl-6-chloro-3-tosylquinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the chloro group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Tosylation: The tosyl group can be introduced by reacting the intermediate compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-benzyl-6-chloro-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents and palladium catalysts to form biaryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: It has been used as a tool compound to study the mechanisms of action of quinoline derivatives in biological systems.

    Chemical Biology: The compound’s unique structure allows it to be used in chemical biology studies to probe the interactions between small molecules and biological macromolecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-3-tosylquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-6-chloro-3-tosylquinolin-4-amine can be compared with other quinoline derivatives such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline core that exhibit different chemical and biological properties.

    Tosylated Quinolines: Derivatives with tosyl groups that may have similar reactivity but different biological activities.

Properties

IUPAC Name

N-benzyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUEEJGOROKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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